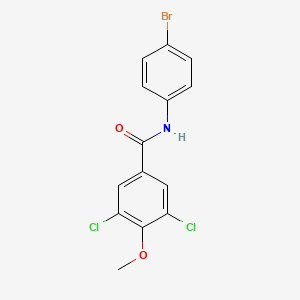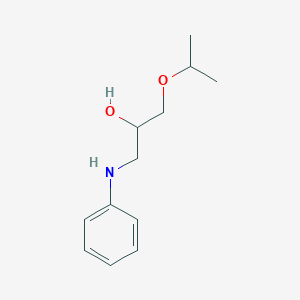
1-anilino-3-isopropoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anilino-3-isopropoxy-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C14H21NO2. This compound is also known as AIP or Ro 31-8220 and is commonly used as a protein kinase inhibitor.
Mecanismo De Acción
The mechanism of action of 1-Anilino-3-isopropoxy-2-propanol involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of protein kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-Anilino-3-isopropoxy-2-propanol can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-Anilino-3-isopropoxy-2-propanol in lab experiments is its specificity. It can selectively inhibit certain protein kinases without affecting others, making it an ideal tool for studying specific signaling pathways. However, one of the limitations is that this compound can have off-target effects, and its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
Several future directions can be explored in the study of 1-Anilino-3-isopropoxy-2-propanol. One of the areas is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 1-Anilino-3-isopropoxy-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity in inhibiting protein kinases makes it an ideal tool for studying specific signaling pathways. Further research is needed to explore its potential applications and develop more potent and selective inhibitors.
Métodos De Síntesis
The synthesis of 1-Anilino-3-isopropoxy-2-propanol involves several steps. One of the commonly used methods is the reaction of 3-isopropoxyaniline with 2-bromo-1-propanol in the presence of a base. The reaction yields 1-Anilino-3-isopropoxy-2-propanol as the final product.
Aplicaciones Científicas De Investigación
1-Anilino-3-isopropoxy-2-propanol has been extensively studied for its potential applications in scientific research. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of certain protein kinases.
Propiedades
IUPAC Name |
1-anilino-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)15-9-12(14)8-13-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWHQROPCBLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CNC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)-3-(propan-2-yloxy)propan-2-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
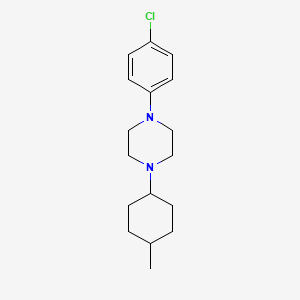
![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)
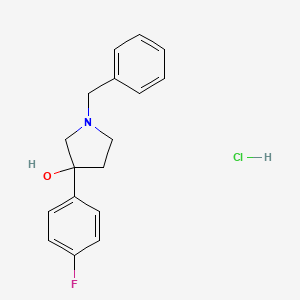
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
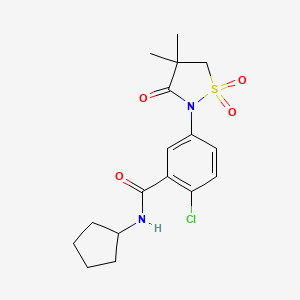
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
